molecular formula C11H22O3 B2792220 4-(2,2-Diethoxyethyl)oxane CAS No. 2164042-76-4

4-(2,2-Diethoxyethyl)oxane

Cat. No.: B2792220
CAS No.: 2164042-76-4
M. Wt: 202.294
InChI Key: GCKULPBJABUDDS-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethyl)oxane is an organic compound with the molecular formula C11H22O3. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a diethoxyethyl group attached to the oxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethyl)oxane typically involves the reaction of oxane derivatives with diethoxyethyl reagents. One common method is the reaction of oxane with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethyl)oxane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxane ring to other cyclic structures.

    Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxane ring.

Scientific Research Applications

4-(2,2-Diethoxyethyl)oxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxyethyl)oxane involves its interaction with various molecular targets. The diethoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The oxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethoxyethyl)oxane: Similar in structure but with methoxy groups instead of ethoxy groups.

    4-(2,2-Diethoxyethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxane ring.

    4-(2,2-Diethoxyethyl)pyran: Features a pyran ring instead of an oxane ring.

Uniqueness

4-(2,2-Diethoxyethyl)oxane is unique due to its specific combination of an oxane ring and a diethoxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-(2,2-diethoxyethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-10-5-7-12-8-6-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKULPBJABUDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CCOCC1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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